(2R,3R,4R)-4-(((2S,3R,4R,5R)-3,4-Dihydroxy-5-(((2S,3R,4S,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-2,3,5-trihydroxypentanal
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Overview
Description
The compound (2R,3R,4R)-4-(((2S,3R,4R,5R)-3,4-Dihydroxy-5-(((2S,3R,4S,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-2,3,5-trihydroxypentanal is a complex carbohydrate derivative. It is characterized by multiple hydroxyl groups and a unique arrangement of oxane rings, making it a significant molecule in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the protection and deprotection of hydroxyl groups, glycosylation reactions, and selective oxidation processes. The starting materials are often simple sugars like glucose or mannose, which undergo a series of chemical transformations to achieve the desired structure. Key steps include:
Protection of Hydroxyl Groups: Using reagents like acetyl chloride or benzyl chloride to protect specific hydroxyl groups.
Glycosylation: Coupling reactions using glycosyl donors and acceptors in the presence of catalysts like silver triflate or boron trifluoride etherate.
Oxidation: Selective oxidation of primary alcohols to aldehydes using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as enzymatic synthesis using glycosyltransferases. These enzymes can catalyze the formation of glycosidic bonds with high specificity and efficiency, making the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction of the aldehyde group to a primary alcohol using reagents like sodium borohydride.
Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Tosyl chloride, mesyl chloride, in the presence of a base like pyridine.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Tosylates, mesylates.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cellular recognition and signaling processes.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various fine chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific enzymes and receptors in biological systems. Its multiple hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical pathways. For instance, it can act as a substrate for glycosyltransferases, facilitating the transfer of sugar moieties to other molecules, thereby influencing cellular processes like glycosylation.
Comparison with Similar Compounds
Similar Compounds
Glucose: A simple sugar with a similar hydroxyl group arrangement but lacks the complex oxane ring structure.
Mannose: Another simple sugar with structural similarities but different stereochemistry.
Sucrose: A disaccharide composed of glucose and fructose, with a simpler structure compared to the compound .
Uniqueness
The uniqueness of (2R,3R,4R)-4-(((2S,3R,4R,5R)-3,4-Dihydroxy-5-(((2S,3R,4S,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-2,3,5-trihydroxypentanal lies in its complex structure, which allows for specific and versatile interactions in biochemical processes. Its multiple hydroxyl groups and oxane rings provide a high degree of functionality, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
(2R,3R,4R)-4-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,3,5-trihydroxypentanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O13/c16-1-5(18)9(20)7(2-17)27-15-13(24)11(22)8(4-26-15)28-14-12(23)10(21)6(19)3-25-14/h1,5-15,17-24H,2-4H2/t5-,6+,7+,8+,9+,10-,11-,12+,13+,14-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKNGTPZXRUSOI-JFMIBIRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC(CO)C(C(C=O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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